molecular formula C19H21ClN6O3S B2943347 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 923686-80-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2943347
CAS RN: 923686-80-0
M. Wt: 448.93
InChI Key: ZQTKEGYGJLPMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research involving derivatives of 1-thia-azaspiro[4.5]decane and thiazolopyrimidine has highlighted their potential in anticancer applications. Studies have found that certain compounds exhibit moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017). This suggests that the compound could be explored for its anticancer properties.

Antimicrobial Effects

Several studies have synthesized and evaluated the antimicrobial activities of novel thiazole derivatives, including those related to the compound of interest. These substances have shown considerable antimicrobial effects against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various yeast and fungal species (Cankilic & Yurttaş, 2017). This indicates potential research avenues in developing new antimicrobial agents.

Antiviral Evaluation

Compounds with a similar structural framework have been designed, synthesized, and evaluated for their antiviral activity. Notably, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the significance of such structures in antiviral drug development (Apaydın et al., 2020).

Synthesis and Biological Activities

The synthesis and biological evaluation of thiadiazole derivatives, particularly those containing the 1,3,4-thiadiazole moiety, have been a focus of research due to their potential as anticancer agents. Such studies have led to the identification of compounds with significant anticancer activity against specific cancer cell lines, indicating the therapeutic potential of these molecules (Evren et al., 2019).

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-12-23-24-17(30-12)21-15(27)11-25-8-6-19(7-9-25)16(28)26(18(29)22-19)10-13-2-4-14(20)5-3-13/h2-5H,6-11H2,1H3,(H,22,29)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTKEGYGJLPMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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